4-Methoxypiperidine-1-carbonyl chloride
Overview
Description
4-Methoxypiperidine-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidine-1-carbonyl chloride typically involves the reaction of 4-methoxypiperidine with phosgene or thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxypiperidine and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the reactions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-Methoxypiperidine: Formed by hydrolysis.
Scientific Research Applications
4-Methoxypiperidine-1-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the modification of biomolecules for research purposes.
Medicine: It is a precursor in the synthesis of drugs and active pharmaceutical ingredients.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxypiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on organic molecules, proteins, and other biomolecules.
Comparison with Similar Compounds
- 4-Methylpiperidine-1-carbonyl chloride
- 4-Ethoxypiperidine-1-carbonyl chloride
- 4-Chloropiperidine-1-carbonyl chloride
Comparison: 4-Methoxypiperidine-1-carbonyl chloride is unique due to the presence of a methoxy group, which influences its reactivity and solubility. Compared to its analogs, it offers distinct properties that make it suitable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-methoxypiperidine-1-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUGMDPGZFLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.